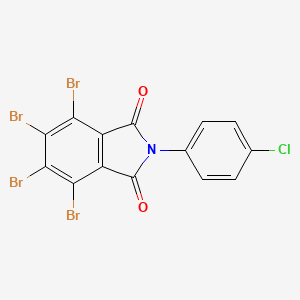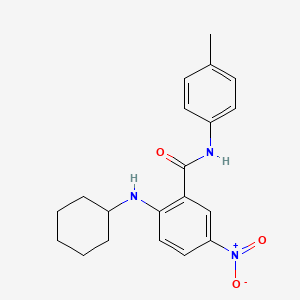![molecular formula C24H24N4O4 B12487942 2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12487942.png)
2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]quinoxaline core, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent.
Industry: The compound’s unique structure and properties make it useful in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Quinoxaline Derivatives: These compounds have a quinoxaline core and are studied for their potential therapeutic applications.
Benzodioxin Derivatives: These compounds contain the benzodioxin moiety and are explored for their unique chemical properties .
Uniqueness
2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C24H24N4O4/c1-3-14(2)13-32-24(29)20-21-23(27-17-7-5-4-6-16(17)26-21)28(22(20)25)15-8-9-18-19(12-15)31-11-10-30-18/h4-9,12,14H,3,10-11,13,25H2,1-2H3 |
InChI Key |
WMWWGTPDWRTJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCCO5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B12487861.png)
![4-Oxo-3-[4-(propoxycarbonyl)phenoxy]-2-(trifluoromethyl)chromen-7-YL morpholine-4-carboxylate](/img/structure/B12487864.png)
![N-(3-bromobenzyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12487871.png)


![6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12487903.png)
![2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12487907.png)
![2-{[2-(Trifluoromethyl)benzyl]amino}ethanol](/img/structure/B12487915.png)
![N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12487927.png)


![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine](/img/structure/B12487933.png)
![5-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12487938.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12487944.png)
